methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research into heterocyclic compounds containing a sulfonamido moiety, such as methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, has demonstrated promising antibacterial activities. For example, the synthesis and evaluation of novel heterocyclic compounds have shown high antibacterial activities against various strains, highlighting the potential for these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Similarly, studies on derivatives of this compound have identified potent antimicrobial properties, suggesting a broad application in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor Activity
Synthesis and characterization of derivatives bearing the sulfonamide moiety have also shown significant antitumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor agents, indicating the compound's utility in cancer research and potential therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).
Herbicidal Activity
Research into the synthesis and herbicidal activity of carbamate derivatives has identified compounds with significant phytotoxicity against various plant species. This suggests potential applications in agriculture as herbicides or plant growth regulators, offering a new avenue for controlling unwanted vegetation and enhancing crop yield (Lee, Park, & Kim, 1989).
Synthesis of Heterocyclic Compounds
The compound's structure has facilitated the synthesis of a wide range of heterocyclic compounds, including pyrazole, pyridine, and pyridazine derivatives. These synthetic pathways contribute to the development of new materials and molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Properties
IUPAC Name |
methyl N-[4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWKWLFFFSKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.